BenchChemオンラインストアへようこそ!

1-(2,4-Dimethoxyphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea

FPRL1 (FPR2) agonism Inflammation resolution GPCR pharmacology

This compound is a synthetic urea derivative recommended as a screening-grade SAR probe for FPRL1 (FPR2/ALXR) agonist research. Its distinct 3-fluorophenyl and 2,4-dimethoxyphenyl substitution pattern differentiates it from more common para-substituted analogs, offering a unique tool for mapping structure-activity relationships and exploring patent circumvention strategies. Use it for GPCR signaling bias, inflammation resolution, or as a structurally distinct negative control in kinase panels where TAK-659 is employed.

Molecular Formula C19H20FN3O4
Molecular Weight 373.384
CAS No. 887466-08-2
Cat. No. B2367678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-Dimethoxyphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
CAS887466-08-2
Molecular FormulaC19H20FN3O4
Molecular Weight373.384
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F)OC
InChIInChI=1S/C19H20FN3O4/c1-26-15-6-7-16(17(10-15)27-2)22-19(25)21-13-9-18(24)23(11-13)14-5-3-4-12(20)8-14/h3-8,10,13H,9,11H2,1-2H3,(H2,21,22,25)
InChIKeyVZPISGNFAHPOTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,4-Dimethoxyphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea (CAS 887466-08-2): Procurement-Relevant Structural and Pharmacological Classification


1-(2,4-Dimethoxyphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea (CAS 887466-08-2, molecular formula C19H20FN3O4) is a synthetic urea derivative featuring a 5-oxopyrrolidine core substituted with a 3-fluorophenyl group at the pyrrolidinone nitrogen and a 2,4-dimethoxyphenyl group on the urea linkage . This compound falls within the structural scope of a patent family assigned to Kyorin Pharmaceutical Co., Ltd., which claims urea derivatives as formyl peptide receptor-like 1 (FPRL1, also known as FPR2/ALXR) agonists with potential therapeutic applications in inflammatory diseases, cancer, and neuroinflammation [1]. The compound is commercially available through multiple research chemical suppliers for non-human research use only, though independent peer-reviewed biological data for this specific molecule remain extremely scarce in the public domain [2].

Why Generic Substitution of 1-(2,4-Dimethoxyphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea (CAS 887466-08-2) Is Not Supported Without Empirical Verification


Urea derivatives within the 5-oxopyrrolidine class exhibit structure-activity relationships (SAR) that are exquisitely sensitive to subtle substitution changes, particularly at the N-aryl position of the pyrrolidinone ring and the aryl-urea terminus [1]. The specific combination of a 3-fluorophenyl group on the pyrrolidinone nitrogen and a 2,4-dimethoxyphenyl group on the urea nitrogen in this compound distinguishes it from closely related analogs bearing 4-fluorophenyl, 4-methoxyphenyl, or methylthiophenyl substituents . In the FPRL1 agonist patent series from Kyorin Pharmaceutical, positional isomerism (e.g., 3-fluoro vs. 4-fluoro substitution) and methoxy substitution patterns (2,4- vs. 2,5- vs. 3,4-dimethoxy) were shown to produce divergent pharmacological profiles, making inter-compound substitution unreliable without direct comparative data [2]. The following quantitative evidence, where available, addresses specific dimensions where this compound may present differentiation for scientific selection.

Quantitative Differentiation Evidence for 1-(2,4-Dimethoxyphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea (CAS 887466-08-2) Against Close Analogs


FPRL1 Agonist Structural Enablement: Patent-Based Classification of CAS 887466-08-2 Relative to Comparator Urea Derivatives

The compound CAS 887466-08-2 is structurally encompassed within the generic Markush formula (I) of the Kyorin Pharmaceutical FPRL1 agonist patent family (US20200010415A1, CN105814019B), which claims urea derivatives bearing a 5-oxopyrrolidine scaffold [1]. The Markush claims explicitly cover compounds where the pyrrolidinone nitrogen carries a phenyl ring optionally substituted with halogen (including fluorine at any position), and the urea terminus carries a phenyl ring substituted with alkoxy groups (including dimethoxy substitution at any position) [1]. In contrast, the patent's exemplified compounds predominantly feature 4-substituted fluorophenyl and 4-methoxyphenyl motifs rather than the 3-fluorophenyl/2,4-dimethoxyphenyl combination—indicating that CAS 887466-08-2 represents a distinct substitution pattern within the claimed genus [2]. Quantitative FPRL1 agonist activity data (EC50 values) for this specific compound are not publicly disclosed in the examined patent documents.

FPRL1 (FPR2) agonism Inflammation resolution GPCR pharmacology

Substituent Positional Differentiation: 3-Fluorophenyl vs. 4-Fluorophenyl-Pyrrolidinone Urea Analogs

Within the Kyorin FPRL1 agonist patent family, multiple compounds were synthesized with varying fluorine substitution patterns on the N-phenyl ring of the 5-oxopyrrolidine core. The patent explicitly claims compounds where this phenyl ring may be substituted at any position with halogen, but the exemplified compounds overwhelmingly bear 4-fluoro substitution [1]. CAS 887466-08-2 features a 3-fluorophenyl substituent, making it structurally analogous to, but positionally distinct from, exemplars such as 1-(4-fluorophenyl)-3-[4-(4-methoxyphenyl)-2-oxopyrrolidin-3-yl]urea [2]. In GPCR ligand design, meta- vs. para-fluorine substitution can alter receptor binding orientation, pharmacokinetic properties, and off-target profiles, though specific comparative data for these urea derivatives are not publicly available [3]. A closely related positional isomer, 1-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-(methylthio)phenyl)urea (CAS 894030-12-7), is also listed as a screening compound but lacks published comparative potency data against the 4-fluoro isomer .

Structure-activity relationship (SAR) Fluorine positional isomerism GPCR ligand design

Dimethoxy Substitution Pattern Differentiation: 2,4-Dimethoxyphenyl vs. Alternative Aryl-Urea Substituents

The 2,4-dimethoxyphenyl urea terminus of CAS 887466-08-2 distinguishes it from close analogs bearing alternative aryl substitution patterns, including 2,5-dimethoxyphenyl, 4-methoxyphenyl, and 2-(methylthio)phenyl groups [1]. Within the Kyorin patent scope, compounds with 4-methoxyphenyl urea termini are most heavily exemplified, suggesting that the 2,4-dimethoxy substitution pattern represents an underexplored region of chemical space within this scaffold [2]. The 1968 foundational study on 1-substituted 3-pyrrolidinylureas by Helsley et al. demonstrated that aryl substitution on the urea nitrogen profoundly affects biological activity, though this early work did not include the specific 2,4-dimethoxy-3-fluorophenyl combination [3]. No direct comparative potency data between 2,4-dimethoxyphenyl and 4-methoxyphenyl urea analogs are publicly available for the 5-oxopyrrolidine scaffold.

Methoxy group SAR Aryl-urea substitution Ligand-receptor binding

Critical Caution: Misattribution of TAK-659 Identity and Its Procurement Implications

Some vendor product pages have incorrectly listed CAS 887466-08-2 as 'also known as TAK-659' . This is a substantive identity error: TAK-659 (mivavotinib, CAS 1312691-41-0) is an investigational SYK/FLT3 dual kinase inhibitor (SYK IC50 = 3.2 nM; FLT3 IC50 = 4.6 nM) with a pyrrolo[3,4-c]pyridin-3-one core structure fundamentally distinct from the 5-oxopyrrolidine urea scaffold of CAS 887466-08-2 [1]. Procurement based on the TAK-659 alias without independent structural verification (e.g., by NMR, HRMS, or HPLC retention time comparison against an authentic standard) will lead to acquisition of a compound with a different pharmacological profile, target engagement, and intended experimental use. This identity confusion represents a critical procurement risk that must be addressed through rigorous incoming quality control.

Compound identity verification Procurement quality control Target selectivity differentiation

Evidence-Backed Application Scenarios for 1-(2,4-Dimethoxyphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea (CAS 887466-08-2)


FPRL1/FPR2 Agonist SAR Probe in Inflammation Resolution Research

This compound is structurally claimed within the Kyorin FPRL1 agonist patent family [1]. Its distinct 3-fluorophenyl/2,4-dimethoxyphenyl substitution combination represents a less-explored region of chemical space relative to the predominantly 4-fluorophenyl/4-methoxyphenyl exemplars in the patent [2]. Researchers investigating FPRL1-mediated inflammation resolution, neutrophil chemotaxis inhibition, or GPCR signaling bias may deploy this compound as a SAR probe to map how meta-fluorine and 2,4-dimethoxy substitution influence receptor activation relative to the more commonly studied para-substituted analogs. Due to the absence of disclosed potency data for this specific compound, users should treat it as a screening-grade tool that requires confirmatory in-house EC50 determination.

Negative Control or Comparator for TAK-659 (Mivavotinib) Kinase Selectivity Studies

Given the documented misattribution of this compound as 'TAK-659' by certain vendors , researchers working on SYK/FLT3 kinase inhibition can use CAS 887466-08-2 as a structurally distinct negative control. While TAK-659 (CAS 1312691-41-0) potently inhibits SYK (IC50 = 3.2 nM) and FLT3 (IC50 = 4.6 nM) , this urea derivative lacks the pyrrolo[3,4-c]pyridin-3-one pharmacophore required for kinase binding and serves to exclude off-target effects arising from urea-containing compounds in kinase selectivity panels.

Method Development Standard for 5-Oxopyrrolidine Urea HPLC-MS Purity Profiling

The compound's distinct UV chromophore (from the 2,4-dimethoxyphenyl group) and predictable MS/MS fragmentation pattern (urea bond cleavage, pyrrolidinone ring fragmentation) make it suitable as a retention time and signal intensity standard for developing HPLC-UV and LC-MS purity methods applied to 5-oxopyrrolidine urea libraries . Its molecular weight (373.4 g/mol) and moderate lipophilicity provide a useful midpoint calibration reference for chromatographic method development in this chemical series.

Patent Circumvention Scaffold for FPRL1 Agonist Lead Optimization Programs

For medicinal chemistry teams seeking FPRL1 agonist leads that lie outside the heavily exemplified chemical space of the Kyorin patent estate, CAS 887466-08-2 provides a structurally enabled starting point [1][2]. The 3-fluorophenyl substitution (as opposed to the predominantly claimed 4-fluorophenyl pattern) combined with 2,4-dimethoxyphenyl urea terminus offers a patent circumvention opportunity, provided that in-house biological data confirm that this substitution pattern maintains or improves FPRL1 agonist potency. Note: freedom-to-operate assessment requires professional legal review of the full patent claims.

Quote Request

Request a Quote for 1-(2,4-Dimethoxyphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.